(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK-11, is a synthetic steroidal compound. [] It has gained significant attention in scientific research due to its potential as a selective androgen receptor modulator (SARM). [] SARMs selectively target androgen receptors, influencing the expression of androgen-regulated genes without exhibiting the full spectrum of androgenic effects observed with traditional anabolic steroids. [] This selectivity makes YK-11 an attractive candidate for investigating potential therapeutic applications in various fields, including muscle wasting diseases, age-related bone and muscle loss, and prostate cancer. [, ]
YK-11 was first synthesized in 2011 by Yoshinori Kanno and colleagues. It is classified under the category of SARMs, which are designed to provide the benefits of anabolic steroids while minimizing their adverse effects. The compound has garnered attention for its unique structure and biological activity, particularly its ability to inhibit myostatin, a protein that restricts muscle growth .
The synthesis of YK-11 involves several steps, primarily utilizing palladium-catalyzed carbonylation reactions. The improved synthesis method reported in recent studies highlights the diastereoselective cyclization of carbonylation using chiral ligands to obtain a mixture of diastereomers. The major diastereomer has been identified as the active form of YK-11 through X-ray crystallographic analysis .
Technical Details:
YK-11's molecular structure features a steroid backbone with a unique orthoester moiety at the D-ring. This structural configuration is crucial for its biological activity and interaction with androgen receptors.
The compound has a molecular formula of C20H24O3 and a molecular weight of approximately 316.41 g/mol. Its melting point is reported to be around 136 °C .
YK-11 undergoes various chemical reactions that can alter its structure and biological activity. Notably, it can protonate under electrospray ionization conditions, leading to dissociation pathways that eliminate small molecules such as methanol and acetic acid methyl ester.
Technical Details:
YK-11 exerts its effects primarily through selective activation of androgen receptors in muscle cells. It promotes myogenic differentiation by upregulating specific myogenic regulatory factors such as Myf5 and myogenin.
In vitro studies have shown that treatment with YK-11 enhances the expression of myosin heavy chain proteins in C2C12 muscle cells, indicating its potential role in muscle hypertrophy . Additionally, it activates signaling pathways associated with muscle growth, including the Akt pathway .
YK-11 is primarily used in research settings to study its effects on muscle growth and regeneration. Its ability to inhibit myostatin makes it a candidate for potential therapies aimed at treating conditions characterized by muscle wasting.
Research Areas:
YK-11 (chemical name: (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester) is a synthetic steroidal compound with the molecular formula C₂₅H₃₄O₆ and a molar mass of 430.541 g·mol⁻¹ [1]. Unlike non-steroidal selective androgen receptor modulators (SARMs) such as Ostarine or LGD-4033, YK-11 derives its core structure from dihydrotestosterone (DHT), featuring a modified steroidal backbone with a 17α-methyl group and a dioxolane ring fused at the D-ring [1] [3]. This structural configuration enables unique interactions with the androgen receptor (AR). Mass spectrometric analyses reveal characteristic fragmentation patterns under electrospray ionization, including elimination of methanol or ketene, which aid in its identification for doping control purposes [3].
Table 1: Key Structural Features of YK-11
Feature | Description |
---|---|
Core Structure | Dihydrotestosterone (DHT) derivative |
Modifications | 17α-methyl group; dioxolane ring at C17 |
Molecular Formula | C₂₅H₃₄O₆ |
Key Fragmentation (MS) | Elimination of methanol (CH₃OH), acetic acid methyl ester, or ketene |
Stereochemistry | Specific (8R,9S,10R,13S,14S,17S) configuration |
The development of SARMs emerged from efforts to create tissue-selective anabolic agents that bypass the androgenic side effects of traditional steroids. Non-steroidal SARMs (e.g., arylpropionamide derivatives) dominated early research due to their oral bioavailability and reduced prostate toxicity [7]. YK-11, first synthesized in 2011 by Japanese researcher Yuichiro Kanno, represented a paradigm shift as the first steroidal SARM [5] [10]. Its discovery stemmed from systematic modifications of 19-nortestosterone, aiming to uncouple anabolic from androgenic effects [10]. By 2008, all SARMs were prohibited by the World Anti-Doping Agency (WADA) due to performance-enhancing potential, with YK-11-specific detection methods established by 2017 [3] [7]. Despite advancing to preclinical studies for muscle wasting diseases, no steroidal or non-steroidal SARM has achieved clinical approval to date [9].
Table 2: Milestones in SARM Development
Year | Event |
---|---|
2008 | SARMs added to WADA Prohibited List |
2011 | Synthesis and initial characterization of YK-11 [10] |
2013 | First mechanistic studies on YK-11-induced myoblast differentiation [10] |
2017 | Mass spectrometric detection protocol established for doping control [3] |
YK-11 exhibits a dual pharmacological mechanism distinct from conventional SARMs or anabolic steroids:
Partial Androgen Receptor Agonism
YK-11 binds the AR ligand-binding domain but fails to induce the N/C-terminal interaction required for full transcriptional activation. This partial agonism results in tissue-selective gene regulation. In osteoblasts (MC3T3-E1 cells), YK-11 activates non-genomic signaling via Akt phosphorylation, upregulating osteoprotegerin and osteocalcin to enhance bone mineralization [4]. However, its transcriptional activity is 40-60% lower than DHT in classical androgen-responsive genes (e.g., PSA) [1] [10].
Myostatin Inhibition via Follistatin Induction
YK-11’s most distinctive action is its upregulation of follistatin, a natural myostatin antagonist. In C2C12 myoblasts, YK-11 (500 nM) increases follistatin mRNA by 3.5-fold within 48 hours, suppressing myostatin’s inhibition of muscle growth [10]. This mechanism is AR-dependent, as demonstrated by siRNA knockdown experiments:
Table 3: Dual Mechanisms of YK-11
Mechanism | Biological Outcome | Key Evidence |
---|---|---|
Partial AR agonism | Bone mineralization; Akt phosphorylation | 2.5-fold increase in osteocalcin in MC3T3-E1 cells [4] |
Follistatin upregulation | Myostatin inhibition; muscle hyperplasia/hypertrophy | 3.5-fold increase in follistatin mRNA in C2C12 cells [10] |
Myogenic factor induction | Enhanced MyoD, Myf5, myogenin expression | 200% higher MyoD vs. DHT in myoblasts [10] |
This dual functionality blurs traditional classification boundaries. While structurally a steroidal agonist, its gene-selective AR modulation and myostatin-inhibiting effects justify the "hybrid SARM" designation [2] [5]. The interplay between AR activation and follistatin induction positions YK-11 uniquely for pathologies involving muscle atrophy (e.g., sepsis-induced wasting), where it suppresses pro-inflammatory cytokines via TLR4/NF-κB/TGF-β pathways [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0